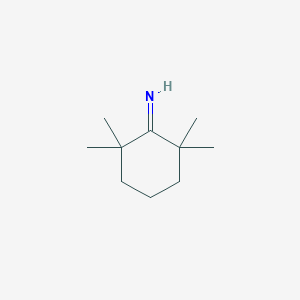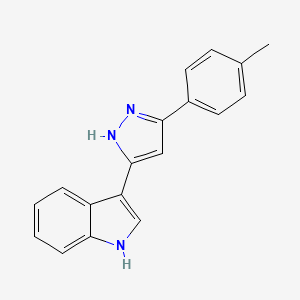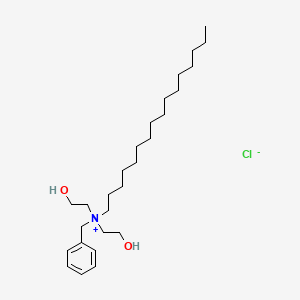
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride typically involves the quaternization of N-hexadecyl-N,N-bis(2-hydroxyethyl)amine with benzyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
N-hexadecyl-N,N-bis(2-hydroxyethyl)amine+benzyl chloride→Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of high-purity reagents and solvents is crucial in industrial production to meet the stringent quality standards required for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the quaternary ammonium group.
Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion exchange resins or salts like sodium sulfate can facilitate the substitution of the chloride ion.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with modified ammonium groups.
Substitution: New quaternary ammonium compounds with different anions.
Aplicaciones Científicas De Investigación
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to disrupt cell membranes in biological applications. The long hydrophobic chain interacts with lipid bilayers, while the hydrophilic quaternary ammonium group interacts with water, leading to cell lysis and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with a similar hydrophobic-hydrophilic structure.
Uniqueness
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is unique due to its specific combination of a benzyl group and a long hexadecyl chain, which provides distinct physicochemical properties. This combination enhances its effectiveness as a surfactant and its ability to interact with various biological membranes.
Propiedades
Número CAS |
65151-47-5 |
|---|---|
Fórmula molecular |
C27H50ClNO2 |
Peso molecular |
456.1 g/mol |
Nombre IUPAC |
benzyl-hexadecyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C27H50NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-28(22-24-29,23-25-30)26-27-19-16-15-17-20-27;/h15-17,19-20,29-30H,2-14,18,21-26H2,1H3;1H/q+1;/p-1 |
Clave InChI |
IJPJTMOFXQWFBV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


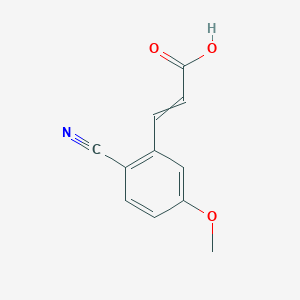
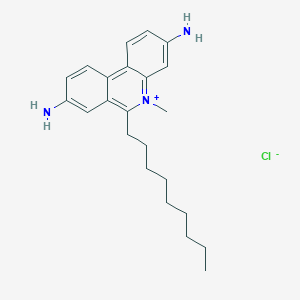
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
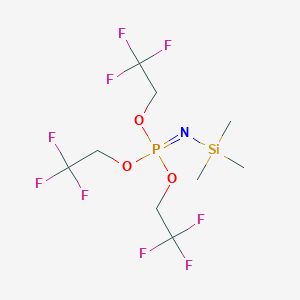
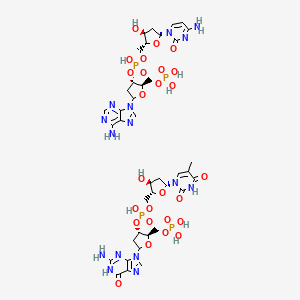

![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
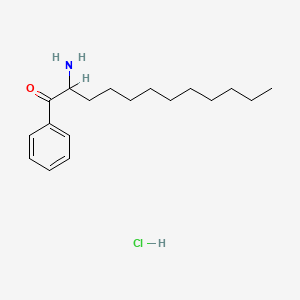
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
